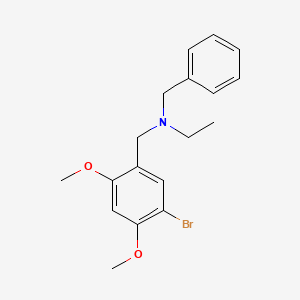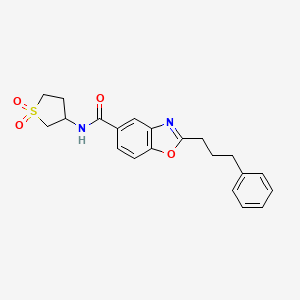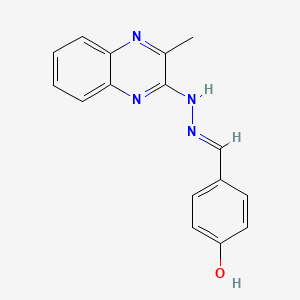![molecular formula C14H17Cl2NO2 B6067781 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6067781.png)
4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride, also known as CMH, is a chemical compound that has been used for scientific research purposes. CMH is a potent and selective inhibitor of the dopamine D3 receptor, which has been implicated in several neurological and psychiatric disorders.
Mechanism of Action
4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. By blocking the dopamine D3 receptor, 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride reduces the rewarding effects of drugs of abuse, thus reducing drug-seeking behavior. 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride has also been shown to have antidepressant and antipsychotic effects, which are believed to be mediated by the dopamine D3 receptor.
Biochemical and Physiological Effects
4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to reduce dopamine release in the nucleus accumbens, which is the primary reward center of the brain. 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride also reduces the expression of the immediate early gene c-fos in the nucleus accumbens, which is a marker of neuronal activation. In addition, 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride has been shown to increase the expression of the brain-derived neurotrophic factor (BDNF), which is a protein that promotes neuronal survival and growth.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride in lab experiments include its high potency and selectivity for the dopamine D3 receptor, which allows for precise targeting of this receptor. 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride also has a long half-life, which allows for sustained inhibition of the dopamine D3 receptor. The limitations of using 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Future Directions
There are several future directions for the use of 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride in scientific research. One direction is to study the role of the dopamine D3 receptor in other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Another direction is to develop more selective and potent inhibitors of the dopamine D3 receptor, which could have greater therapeutic potential. Finally, the use of 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Synthesis Methods
The synthesis method of 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride involves the reaction of 2-chlorophenol with n-butyllithium and 1-bromo-4-(2-butynyl)morpholine, followed by the addition of hydrochloric acid. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to produce high yields of 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride with high purity.
Scientific Research Applications
4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride has been widely used in scientific research to study the role of the dopamine D3 receptor in various neurological and psychiatric disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, such as cocaine and methamphetamine addiction. 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride has also been used to study the role of the dopamine D3 receptor in depression, schizophrenia, and Parkinson's disease.
properties
IUPAC Name |
4-[4-(2-chlorophenoxy)but-2-ynyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2.ClH/c15-13-5-1-2-6-14(13)18-10-4-3-7-16-8-11-17-12-9-16;/h1-2,5-6H,7-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILPXOADXNMGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCOC2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone](/img/structure/B6067717.png)

![ethyl 2-{[5-(aminocarbonyl)-2-methoxyphenyl]hydrazono}-3-oxobutanoate](/img/structure/B6067731.png)
![2-[4-(6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B6067737.png)
![7-(4-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6067743.png)

![2-(3,5-dichlorophenyl)-8-propylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6067770.png)
![1-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B6067775.png)
![2-[3-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B6067778.png)
![2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2,5-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B6067789.png)

![4-chlorobenzaldehyde [5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6067795.png)